N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-fluoroaniline and 3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) for coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-bromoacetamide
- N-(4-bromo-2-chlorophenyl)-2-(3-oxo-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromo and Fluoro Substituents : These halogen atoms can influence the compound's lipophilicity and biological interactions.
- Triazolo-Pyridazin Framework : This heterocyclic structure is known for its diverse biological activities, including anticancer and antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit bacterial growth effectively. The presence of the fluorophenyl group in this compound may enhance its interaction with microbial targets compared to its chloro or bromo analogs.
Anticancer Potential
Compounds containing triazole rings are frequently investigated for their anticancer activities. The unique electronic properties imparted by the bromo and fluoro substituents could potentially enhance the efficacy of this compound against various cancer cell lines. Preliminary studies suggest that related compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis .
Case Studies
- Antibacterial Studies : A study focused on fluorinated imines and hydrazones demonstrated that similar compounds exhibited notable antibacterial activity against Gram-positive bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .
- Anticancer Studies : Recent investigations into pyrazolo[1,5-a]pyrimidines revealed their potential as selective protein inhibitors in cancer therapy. The structural similarities with this compound suggest that it may also exhibit similar activities .
Comparative Analysis of Related Compounds
Compound Name | Structure | Notable Activity |
---|---|---|
N-(4-bromo-2-fluorophenyl)-2-acetamide | Structure | Antimicrobial |
N-(2-chlorophenyl)-2-acetamide | Structure | Anticancer |
N-(4-bromophenyl)-triazole derivative | Structure | Antiviral |
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFN5O2S/c1-9(2)26-15-6-5-13-20-22(16(25)23(13)21-15)8-14(24)19-12-4-3-10(17)7-11(12)18/h3-7,9H,8H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLHUORPCMEMCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)Br)F)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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